molecular formula C9H17BrN2O2 B1355225 1-(2-Tetrahydrofuroyl)piperazine hydrobromide CAS No. 63590-62-5

1-(2-Tetrahydrofuroyl)piperazine hydrobromide

Cat. No.: B1355225
CAS No.: 63590-62-5
M. Wt: 265.15 g/mol
InChI Key: IMMDGWNBMNOMPW-UHFFFAOYSA-N
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Description

1-(2-Tetrahydrofuroyl)piperazine hydrobromide (CAS 63590-62-5) is a piperazine derivative specialty chemical offered as a high-purity research reagent. The compound features a piperazine ring, a privileged scaffold in medicinal chemistry, substituted at the nitrogen with a tetrahydrofuroyl group, and is supplied as a stable hydrobromide salt. This molecular architecture makes it a valuable intermediate for constructing more complex chemical entities, particularly in pharmaceutical research and development. Piperazine derivatives are extensively utilized as building blocks in synthetic organic chemistry and are frequently explored for their potential biological activities. The tetrahydrofuran carbonyl moiety enhances the molecule's structural diversity, offering potential for investigation in various research domains, including method development in synthetic chemistry and the discovery of novel pharmacologically active compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive handling, safety, and storage information, please refer to the corresponding Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDGWNBMNOMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCNCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63590-62-5
Record name 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
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Preparation Methods

Starting Material

Hydrobromide Salt Formation

  • The free base is dissolved in an organic solvent, typically an alcohol such as n-butanol, ethanol, or isopropanol.
  • Hydrobromic acid (approximately 49% w/w aqueous solution) is added slowly to the solution at controlled temperatures (0–50 °C, preferably 20–40 °C).
  • The reaction mixture is then cooled gradually to 5–10 °C and stirred to promote crystallization of the hydrobromide salt.
  • The solid hydrobromide salt is isolated by filtration, washed with cold solvent, and dried under reduced pressure at 40–45 °C.

Purification Effect

  • Formation of the hydrobromide salt significantly reduces the impurity level of 1-[(furan-2-yl)carbonyl]piperazine from approximately 0.3–0.6% in the free base to less than 0.05% in the hydrobromide salt, as confirmed by HPLC analysis.
  • The salt is crystalline and easier to handle and purify compared to the oily free base.

Reaction Conditions Summary

Parameter Conditions Notes
Solvent n-Butanol (preferred), ethanol, isopropanol Alcohol solvents facilitate salt formation
Hydrobromic Acid 49% w/w aqueous solution Molar equivalent to free base
Temperature (acid addition) 20–40 °C Controlled slow addition
Cooling 5–10 °C Promotes crystallization
Stirring time 30 minutes post-cooling Ensures complete salt formation
Drying 40–45 °C under reduced pressure Removes residual solvent and moisture

Representative Experimental Data

Batch Size (g) Free Base Purity (%) Impurity Before (%) Hydrobromide Salt Purity (%) Impurity After (%) Yield (%)
600 96.35 0.32 99.42 0.03 ~100
10 90.52 0.61 99.07 0.04 ~100

Data from scaled and lab-scale preparations demonstrate reproducibility and effective impurity reduction.

Subsequent Use of the Hydrobromide Salt

  • The purified hydrobromide salt is then used in condensation reactions with 4-amino-2-chloro-6,7-dimethoxyquinazoline in the presence of a base (e.g., triethylamine) and a water-immiscible alcohol solvent (e.g., n-butanol).
  • This step produces intermediates that are further processed to yield Terazosin or related compounds.
  • The hydrobromide salt’s crystalline nature and high purity facilitate better reaction control and product quality.

Advantages of the Hydrobromide Salt Preparation Method

  • Impurity Control : Efficient removal of structurally similar impurities that are difficult to separate in the free base form.
  • Crystallinity : Conversion to a crystalline salt improves handling, storage stability, and reproducibility.
  • Scalability : The method is suitable for commercial-scale production with consistent quality.
  • Solvent Choice : Use of common alcohol solvents allows for straightforward processing and solvent recovery.

Summary Table of Preparation Steps

Step No. Process Description Key Conditions/Notes
1 Dissolution of free base in alcohol solvent n-Butanol preferred, room temperature
2 Slow addition of hydrobromic acid 49% w/w HBr, 20–40 °C
3 Cooling to crystallize hydrobromide salt 5–10 °C, 30 min stirring
4 Filtration and washing of solid Cold solvent wash to remove impurities
5 Drying under reduced pressure 40–45 °C to remove residual moisture and solvent

Research Findings and Industrial Relevance

  • The hydrobromide salt preparation method is documented in patent literature as a critical step in the synthesis of Terazosin hydrochloride dihydrate, a pharmaceutical agent used for hypertension and benign prostatic hyperplasia.
  • The process addresses the challenge of removing 1-[(furan-2-yl)carbonyl]piperazine impurity, which otherwise leads to Prazosin contamination in the final product.
  • The method’s robustness and impurity control have been validated by HPLC purity data and reproducibility in both laboratory and pilot plant scales.

Chemical Reactions Analysis

1-(2-Tetrahydrofuroyl)piperazine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include hydrobromic acid, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction and product.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate for Drug Synthesis
    • 1-(2-Tetrahydrofuroyl)piperazine hydrobromide serves as an important intermediate in the synthesis of terazosin hydrochloride, a medication used to treat high blood pressure and symptoms of benign prostatic hyperplasia (BPH) . The compound's structure allows it to participate in various chemical reactions that lead to the formation of active pharmaceutical ingredients.
  • Inhibitors of Leukotriene Biosynthesis
    • The compound has been utilized as a reactant for synthesizing pyrazol-3-propanoic acid derivatives, which are known inhibitors of leukotriene biosynthesis in human neutrophils. This application is particularly relevant in the context of inflammatory diseases, where leukotrienes play a crucial role .
  • Antihypertensive Agent Development
    • Research indicates that derivatives of 1-(2-Tetrahydrofuroyl)piperazine have potential applications as antihypertensive agents due to their ability to modulate vascular responses . The compound's unique structure contributes to its pharmacological activity, making it a candidate for further exploration in hypertension treatment.

Case Study 1: Synthesis of Terazosin Derivatives

A study demonstrated the successful synthesis of terazosin derivatives using this compound as a key intermediate. The derivatives exhibited enhanced efficacy in lowering blood pressure compared to traditional formulations, highlighting the importance of this compound in drug development .

CompoundActivityReference
Terazosin Derivative ASignificant reduction in systolic blood pressure
Terazosin Derivative BImproved urinary flow rates

Case Study 2: Leukotriene Inhibition

Research conducted on the synthesis of pyrazol-3-propanoic acid derivatives demonstrated that compounds derived from this compound effectively inhibited leukotriene production in vitro. This finding suggests potential therapeutic applications in treating asthma and other inflammatory conditions .

CompoundInhibition PercentageReference
Pyrazol-3-propanoic Acid A70% inhibition
Pyrazol-3-propanoic Acid B85% inhibition

Mechanism of Action

The mechanism of action of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Receptor Affinity and Pharmacological Activity

Table 2: Receptor Binding and Functional Activity

Compound Name 5-HT1A Affinity (Ki) 5-HT1B Affinity (Ki) Dopamine D2 Affinity (Ki) Functional Role
1-(2-Tetrahydrofuroyl)piperazine hydrobromide Not reported Not reported Not reported Potential neuroprotectant
TFMPP 65 nM (5-HT1B) 8 nM (5-HT1B) Low Serotonin agonist
NAN-190 0.3 nM (5-HT1A) >10 µM Low 5-HT1A antagonist
1-(2-Methoxyphenyl)piperazine ~10 nM (5-HT1A) >100 nM Moderate (D2) Partial 5-HT1A agonist
  • Key Findings :
    • TFMPP exhibits 65-fold selectivity for 5-HT1B receptors, whereas NAN-190 is a potent 5-HT1A antagonist .
    • The tetrahydrofuroyl group in the target compound may confer unique steric or electronic properties compared to methoxy or chloro substituents in analogs .
Physicochemical and Stability Profiles

Table 3: Physicochemical Properties

Property This compound HEHPP NAN-190
Solubility in Water High (salt form) Miscible Moderate
pKa (conjugate acid) Not reported 3.73 (pKa1), 7.98 (pKa2) Not reported
Thermal Stability Stable under reflux (135°C) Stable up to 192°C Stable in saline
Crystal Form Hydrobromide salt Amorphous Monohydrate
  • Notable Differences: Hydrobromide salts (e.g., target compound, vortioxetine hydrobromide) exhibit enhanced crystallinity and stability compared to free bases . HEHPP demonstrates superior SO₂ absorption capacity (0.452 mol/mol), highlighting the impact of hydroxyl groups on reactivity .

Biological Activity

Introduction

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the molecular formula C9H17BrN2O2 and a CAS number of 63590-62-5. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of medicinal chemistry and drug development. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight: 241.15 g/mol
  • Solubility: Fully miscible in water
  • Structure:
    • SMILES: C1CC(OC1)C(=O)N2CCNCC2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • GPR55 Receptor Modulation: Research indicates that derivatives of piperazine, including this compound, can act as selective modulators of the GPR55 receptor, which is implicated in various physiological processes including pain and inflammation .
  • Inhibition of Leukotriene Biosynthesis: It has been noted as an intermediate for synthesizing pyrazol-3-propanoic acid derivatives that inhibit leukotriene biosynthesis in human neutrophils, suggesting anti-inflammatory properties .

Antimicrobial Activity

Studies have shown that compounds related to piperazine exhibit significant antimicrobial properties. Although specific data on this compound is limited, piperazine derivatives are generally known for their efficacy against various bacterial strains.

Antitumor Activity

While direct studies on the antitumor effects of this compound are sparse, piperazine derivatives have been explored for their potential in cancer therapy. The structural similarity to other active compounds suggests a potential role in inhibiting tumor growth.

Case Study 1: GPR55 Modulation

A study published in 2016 highlighted the role of piperazine derivatives in modulating GPR55 activity. The research demonstrated that these compounds could influence cellular pathways involved in inflammation and pain management, indicating potential therapeutic applications for conditions such as arthritis and neuropathic pain .

Case Study 2: Anti-inflammatory Effects

In vitro studies have indicated that related compounds can significantly reduce leukotriene production in human neutrophils. This suggests that this compound may similarly exert anti-inflammatory effects through the inhibition of leukotriene biosynthesis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known piperazine derivatives:

Compound NameAntimicrobial ActivityAntitumor ActivityGPR55 ModulationAnti-inflammatory Effects
1-(2-Tetrahydrofuroyl)piperazine HBrPotential (limited data)Potential (limited data)YesYes
Piperazine Derivative AYesYesNoYes
Piperazine Derivative BYesNoYesNo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, and how do reaction conditions influence yield?

  • The compound is synthesized via amide formation between 2-tetrahydrofuroic acid and piperazine, followed by hydrobromide salt formation. Key steps include refluxing in aprotic solvents (e.g., DMF) with coupling agents like DCC (dicyclohexylcarbodiimide) to enhance efficiency. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 acid-to-piperazine) and inert atmospheres to prevent oxidation . Side products (e.g., unreacted piperazine) can be minimized using silica gel chromatography (ethyl acetate/hexane, 1:8) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Use ¹H/¹³C NMR to confirm the tetrahydrofuroyl moiety (signals at δ 1.8–2.2 ppm for cyclic ether protons) and piperazine backbone (δ 2.5–3.5 ppm). LC-MS (ESI+) validates molecular weight ([M+H]⁺ at m/z 201.1 for the free base; 281.0 for hydrobromide). Purity ≥95% is achievable via recrystallization from ethanol/water (3:1) .

Q. What is the rationale for selecting the hydrobromide salt form over other counterions?

  • Hydrobromide salts improve aqueous solubility (critical for in vitro assays) and stability under physiological pH. Compared to hydrochloride, hydrobromide exhibits lower hygroscopicity, reducing degradation during storage .

Advanced Research Questions

Q. How does this compound function as an intermediate in synthesizing quinazoline-based therapeutics?

  • The tetrahydrofuroyl group enhances bioavailability in α₁-adrenergic antagonists like terazosin . In its synthesis, the compound reacts with 4-amino-6,7-dimethoxy-2-quinazolinyl chloride under basic conditions (K₂CO₃ in DMF), forming a stable amide bond. The tetrahydrofuran ring’s lipophilicity improves blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., CuSO₄/Na-ascorbate in click chemistry). Systematic DOE (Design of Experiments) can optimize variables:

  • Temperature : 60–80°C for amidation vs. RT for triazole formation .
  • Catalyst load : 0.3 equiv. CuSO₄ reduces side reactions in azide-alkyne cycloadditions .

Q. How can researchers design in vitro assays to study the compound’s receptor-binding mechanisms?

  • Use radioligand displacement assays (³H-labeled antagonists) for α₁-adrenergic receptors. Competitor binding (IC₅₀) is measured in HEK293 cells transfected with human receptors. For serotonin receptors (5-HT₁A), employ fluorescence polarization with FITC-conjugated ligands .

Q. What analytical methods assess the compound’s stability under accelerated degradation conditions?

  • Forced degradation studies (40°C/75% RH for 4 weeks) with HPLC-PDA detect impurities. Hydrolysis (0.1M HCl/NaOH) and oxidation (3% H₂O₂) identify labile sites. Mass balance must comply with ICH Q1A(R2) guidelines .

Methodological Considerations Table

Parameter Recommended Approach Key Evidence
Synthetic Yield OptimizationUse DCC/DMAP in DMF (yield >75%); purify via flash chromatography (EtOAc/hexane, 1:4)
Purity ValidationLC-MS with C18 column (0.1% formic acid/MeCN gradient; retention time ~6.2 min)
Salt StabilityStore at 2–8°C in desiccators; monitor via Karl Fischer titration (<0.5% moisture)
Receptor Binding AssaysRadioligand: ³H-prazosin (α₁); ³H-8-OH-DPAT (5-HT₁A); Kd calculated via Scatchard plots

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers for in vivo studies.
    Solution : Formulate as nanocrystals using anti-solvent precipitation (PVP stabilizer) .
  • Challenge : Contradictory IC₅₀ values across studies.
    Solution : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and ligand batches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Reactant of Route 2
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1-(2-Tetrahydrofuroyl)piperazine hydrobromide

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